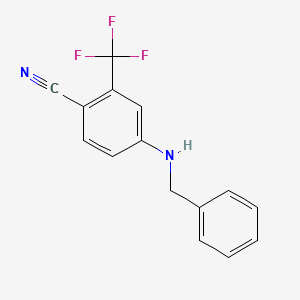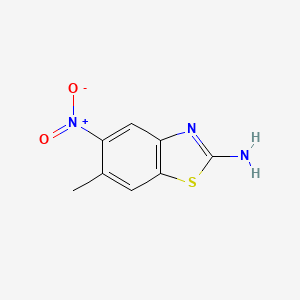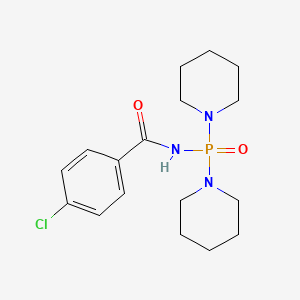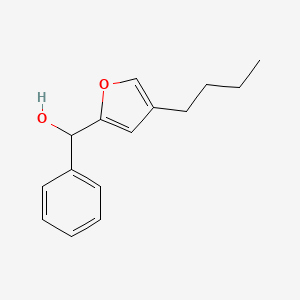![molecular formula C7H10O3 B15052623 (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a hydroxyl group and an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one typically involves complex reactions and methodologies. One common approach is the Mannich reaction, which involves the reaction of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. This method allows for the formation of the desired heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxabicyclo ring can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxabicyclo ring may produce a more saturated bicyclic compound.
Wissenschaftliche Forschungsanwendungen
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the oxabicyclo ring system play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but includes a methyl and azabicyclo group.
(1R,2R,5R,E)-7-Ethylidene-1,2,8,8-tetramethylbicyclo[3.2.1]octane: Another bicyclic compound with different substituents.
Uniqueness
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one is unique due to its specific combination of a hydroxyl group and an oxabicyclo ring system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
WSKMNNWQJZLMSJ-LYFYHCNISA-N |
Isomerische SMILES |
C1[C@@H]2CC(=O)C[C@H]([C@H]1O)O2 |
Kanonische SMILES |
C1C2CC(=O)CC(C1O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)

![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)



![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)


![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
